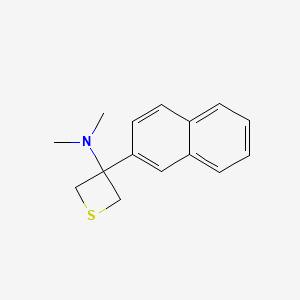

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: is a chemical compound characterized by its unique structure, which includes a naphthalene ring, a thietan ring, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine typically involves the following steps:

Naphthalene Derivative Preparation: : The starting material, naphthalene, undergoes a series of reactions to introduce the necessary functional groups.

Thietan Ring Formation: : The thietan ring is formed through a cyclization reaction, often involving sulfur-containing reagents.

Amination and Methylation:

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced analogs.

Substitution: : Substitution reactions at different positions of the naphthalene ring or thietan ring can produce a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: has several scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex molecules.

Biology: : The compound can be used as a probe to study biological systems and interactions.

Medicine: : Potential therapeutic applications are being explored, including its use as a drug candidate.

Industry: : It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: can be compared with other similar compounds, such as:

N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

N,N-dimethylethylenediamine

This compound is unique due to its thietan ring, which imparts distinct chemical properties and reactivity.

Biological Activity

N,N-Dimethyl-3-naphthalen-2-ylthietan-3-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Molecular Formula: C15H17N1S1

- Molecular Weight: 245.37 g/mol

This compound exhibits various biological activities, primarily attributed to its interaction with neurotransmitter systems and cellular pathways. The compound is believed to modulate the activity of certain receptors and enzymes, influencing physiological responses.

Biological Activities

-

Antitumor Activity:

- Studies have shown that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (leukemia) cells. For instance, compounds with similar structural motifs have demonstrated IC50 values as low as 27.6 μM against MDA-MB-231 cells, indicating potent antitumor properties .

- Neuropharmacological Effects:

- Antioxidant Properties:

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of synthesized thieno[2,3-d]pyrimidine derivatives that share structural similarities with this compound. These compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The study indicated that these compounds could reduce neuronal cell death induced by excitotoxicity, likely through modulation of glutamate receptors and enhancement of neurotrophic factor signaling .

Data Summary

| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 27.6 | Induction of apoptosis via caspase activation |

| Neuroprotection | Neuronal cultures | Not specified | Modulation of glutamate receptors |

| Antioxidant | DPPH radical scavenging | Not specified | Electron donation from thiophene/naphthalene moieties |

Properties

CAS No. |

72000-05-6 |

|---|---|

Molecular Formula |

C15H17NS |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine |

InChI |

InChI=1S/C15H17NS/c1-16(2)15(10-17-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3 |

InChI Key |

VFEOMGQQESHIDT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CSC1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.